1-(2,4,5-Trimethoxyphenyl)-1-butanone

Beschreibung

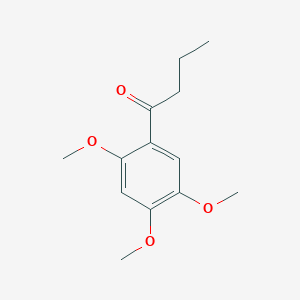

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H18O4 |

|---|---|

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

1-(2,4,5-trimethoxyphenyl)butan-1-one |

InChI |

InChI=1S/C13H18O4/c1-5-6-10(14)9-7-12(16-3)13(17-4)8-11(9)15-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

CSBSTMGRAOUNFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformations of 1 2,4,5 Trimethoxyphenyl 1 Butanone

Reactions Involving the Butanone Moiety

The butanone portion of the molecule, featuring a carbonyl group and alpha-carbons with abstractable protons, is the primary site for nucleophilic additions and enolate-based reactions.

Carbonyl Group Derivatization Reactions

The carbonyl group of 1-(2,4,5-Trimethoxyphenyl)-1-butanone is susceptible to nucleophilic attack, leading to a variety of derivatization products. Common reactions include the formation of oximes, hydrazones, and alcohols through reduction or addition of organometallic reagents.

One fundamental transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). In this reaction, the hydride ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding alcohol, 1-(2,4,5-trimethoxyphenyl)butan-1-ol. rsc.orgharvard.edumasterorganicchemistry.com

Another important class of derivatization reactions involves condensation with amine derivatives. For instance, the reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding oxime. Similarly, reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) yields a 2,4-dinitrophenylhydrazone, which is often a crystalline solid useful for characterization. nist.gov

Furthermore, the carbonyl group can be a target for organometallic nucleophiles, such as Grignard reagents. The addition of a Grignard reagent, for example, methylmagnesium bromide, to the ketone would result in the formation of a tertiary alcohol after acidic workup. leah4sci.comumkc.edumasterorganicchemistry.comodinity.comyoutube.com

Table 1: Examples of Carbonyl Group Derivatization Reactions

| Reagent | Product Type |

| Sodium borohydride (NaBH₄) | Secondary alcohol |

| Hydroxylamine (NH₂OH) | Oxime |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Grignard Reagents (R-MgX) | Tertiary alcohol |

Alpha-Carbon Functionalization (e.g., Alkylation, Condensation Reactions)

The presence of protons on the carbon atom alpha to the carbonyl group (the α-carbon) allows for the formation of an enolate ion under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate of this compound can be alkylated by reaction with an alkyl halide. This reaction introduces a new alkyl group at the α-position, extending the carbon chain. The regioselectivity of this reaction (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions.

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions with other carbonyl compounds. A notable example is the Claisen-Schmidt condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens. Current time information in BT.byjus.comnih.gov In a similar vein, the Mannich reaction involves the aminoalkylation of the α-carbon. This three-component reaction utilizes formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto the α-carbon of the ketone. wikipedia.orgorganic-chemistry.orgbyjus.comyoutube.comchemistrysteps.com

Reactions Involving the Trimethoxyphenyl Moiety

The 2,4,5-trimethoxyphenyl ring is highly activated towards electrophilic attack due to the electron-donating nature of the three methoxy (B1213986) groups. This allows for a range of substitution and modification reactions on the aromatic core.

Selective Demethoxylation and Dealkylation Reactions

The methoxy groups on the aromatic ring can be selectively cleaved to yield the corresponding phenols. This O-demethylation is a common transformation in the chemistry of natural products and their analogues. Reagents such as boron tribromide (BBr₃) are particularly effective for this purpose, often allowing for the selective removal of one or more methyl groups under controlled conditions. orgsyn.orgnih.govrsc.orgcommonorganicchemistry.com The choice of reagent and reaction conditions can influence which methoxy group is cleaved, although the group ortho to the carbonyl is often more sterically hindered.

Table 2: Reagents for O-Demethylation

| Reagent | Description |

| Boron tribromide (BBr₃) | A powerful Lewis acid commonly used for the cleavage of ethers, including aryl methyl ethers. |

| Hydrobromic acid (HBr) | A strong protic acid that can cleave ethers at elevated temperatures. |

| Aluminum chloride (AlCl₃) | A Lewis acid that can also be employed for demethylation reactions. |

Electrophilic Aromatic Substitution on the Trimethoxyphenyl Ring

The high electron density of the trimethoxyphenyl ring makes it highly susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing methoxy groups, which are ortho, para-directing. Given the substitution pattern, the remaining open position on the ring is a likely site for further functionalization.

An example of such a reaction is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgorganic-chemistry.orgsciencemadness.orgambeed.com This would yield an aromatic aldehyde derivative of this compound.

Cycloaddition Reactions and Heterocycle Formation

The structural framework of this compound and its derivatives can be utilized in the synthesis of more complex cyclic and heterocyclic systems.

While the parent molecule itself does not directly participate in cycloaddition reactions like the Diels-Alder reaction, modifications to the butanone side chain could generate a dienophile or a diene. For instance, an elimination reaction could introduce a double bond in conjugation with the aromatic ring, creating a styrene-like structure that could then act as a dienophile in a [4+2] cycloaddition. leah4sci.comorganic-chemistry.orgwikipedia.orgyoutube.comscispace.com

Furthermore, the ketone functionality is a key starting point for the synthesis of various nitrogen-containing heterocycles. The Fischer indole (B1671886) synthesis, for example, involves the reaction of a ketone with a phenylhydrazine (B124118) under acidic conditions to form an indole ring system. byjus.comyoutube.comwikipedia.orgorganic-chemistry.orgnih.gov By reacting this compound with an appropriately substituted phenylhydrazine, one could synthesize a correspondingly substituted indole.

Another important reaction for heterocycle formation is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. wikipedia.orgnih.govuva.nlnih.govdepaul.edu While the starting material is not a β-arylethylamine, it could be chemically modified to an appropriate precursor for such a reaction.

The Willgerodt-Kindler reaction provides a pathway to rearrange aryl alkyl ketones to the corresponding terminal amides or thioamides. wikipedia.orgscispace.comorganic-chemistry.orgresearchgate.netmsu.edu This transformation could be applied to this compound to relocate the carbonyl functionality to the end of the butyl chain and introduce a nitrogen atom, which could then be a handle for further heterocycle synthesis.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions involve the combination of two or more molecules to form a cyclic adduct. In the context of this compound, the carbonyl group or a derivative thereof can act as a key component in these transformations. While specific examples directly utilizing this compound in intermolecular cycloadditions are not extensively documented in readily available literature, the principles of related reactions provide a framework for its potential reactivity.

For instance, the carbonyl group can be converted into an alkene, which can then participate in Diels-Alder reactions. If the butanone side chain is modified to create a diene, it could react with various dienophiles. Similarly, transformation of the ketone into a 1,3-dipole or a dipolarophile would enable its participation in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of derivatives of this compound are crucial for the synthesis of various heterocyclic systems, particularly isoquinoline (B145761) alkaloids and their analogues. The electron-donating methoxy groups on the phenyl ring significantly activate it towards electrophilic substitution, facilitating these cyclization processes.

Two of the most important intramolecular cyclization methods applicable to derivatives of this compound are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of the amide onto the electron-rich aromatic ring, promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to form isoquinolines. wikipedia.orgnrochemistry.com

For this compound to be a substrate for this reaction, it must first be converted to the corresponding β-(2,4,5-trimethoxyphenyl)ethylamine derivative, which is then acylated to form the necessary amide precursor. The trimethoxy-substituted phenyl ring is highly activated, making it an excellent substrate for this type of electrophilic aromatic substitution. nrochemistry.com

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com Similar to the Bischler-Napieralski reaction, this process relies on the nucleophilicity of the aromatic ring. The presence of electron-donating groups, such as the methoxy substituents in derivatives of this compound, facilitates the reaction, often allowing it to proceed under mild conditions. wikipedia.orgjk-sci.com

The initial step is the formation of a Schiff base (iminium ion) from the β-arylethylamine and the carbonyl compound. This is followed by the intramolecular electrophilic attack of the iminium carbon on the aromatic ring to form the new heterocyclic ring.

While specific data for the direct use of this compound in these reactions is not detailed in the provided search results, the general principles of these reactions strongly suggest its utility in the synthesis of substituted isoquinoline and tetrahydroisoquinoline frameworks. The tables below outline the general conditions and components for these important cyclization reactions.

Table 1: General Parameters for the Bischler-Napieralski Reaction

| Parameter | Description |

|---|---|

| Substrate | β-arylethylamide |

| Reagent | Dehydrating agent (e.g., POCl₃, P₂O₅) organic-chemistry.orgnrochemistry.com |

| Product | 3,4-Dihydroisoquinoline wikipedia.org |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution wikipedia.org |

This table is based on general information about the Bischler-Napieralski reaction.

Table 2: General Parameters for the Pictet-Spengler Reaction

| Parameter | Description |

|---|---|

| Substrates | β-arylethylamine and an aldehyde or ketone wikipedia.org |

| Reagent | Acid catalyst (e.g., HCl, H₂SO₄) wikipedia.orgjk-sci.com |

| Product | Tetrahydroisoquinoline jk-sci.com |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution wikipedia.org |

This table is based on general information about the Pictet-Spengler reaction.

Spectroscopic Characterization and Structural Elucidation of 1 2,4,5 Trimethoxyphenyl 1 Butanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, would be essential for the unambiguous assignment of all proton and carbon signals in the 1-(2,4,5-trimethoxyphenyl)-1-butanone molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the butanoyl chain.

Aromatic Region: The trimethoxyphenyl ring contains two aromatic protons. Due to their different electronic environments, they would appear as two distinct singlets, likely in the range of δ 6.5-7.5 ppm. The proton at C6 (adjacent to the carbonyl group) would be expected to be more deshielded (further downfield) than the proton at C3.

Aliphatic Region: The butanoyl side chain would give rise to three distinct signals:

A triplet corresponding to the terminal methyl group (CH₃) at approximately δ 0.9-1.0 ppm.

A sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group, expected around δ 1.6-1.8 ppm.

A triplet for the methylene group (CH₂) adjacent to the carbonyl group, which would be the most deshielded of the aliphatic protons, likely appearing around δ 2.8-3.0 ppm.

Methoxy (B1213986) Groups: Three sharp singlets would be expected for the three methoxy groups (OCH₃), each integrating to three protons. These would likely appear in the δ 3.8-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C3-H) | ~6.5 | s |

| Aromatic H (C6-H) | ~7.3 | s |

| -OCH₃ (C2, C4, C5) | ~3.8-4.0 | s (3x) |

| -CO-CH₂- | ~2.9 | t |

| -CH₂-CH₃ | ~1.7 | sextet |

| -CH₃ | ~0.9 | t |

Note: These are predicted values and require experimental verification.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals would be anticipated.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is the most deshielded, expected to appear far downfield in the spectrum, typically around δ 198-205 ppm. chemguide.co.uk

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the methoxy groups (C2, C4, C5) and the carbon attached to the butanoyl group (C1) would be found in the δ 140-160 ppm range, while the two carbons bearing protons (C3, C6) would be in the more shielded region of δ 95-120 ppm. chemguide.co.uk

Aliphatic Carbons: The three carbons of the butanoyl chain would appear in the upfield region of the spectrum (δ 10-50 ppm). chemguide.co.uk

Methoxy Carbons: The three methoxy carbons would produce signals in the δ 55-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~200 |

| C1 (Aromatic) | ~125 |

| C2, C4, C5 (Aromatic, O-substituted) | ~145-158 |

| C3, C6 (Aromatic) | ~98-115 |

| -OCH₃ (3x) | ~56 |

| -CO-CH₂- | ~45 |

| -CH₂-CH₃ | ~18 |

| -CH₃ | ~14 |

Note: These are predicted values based on typical chemical shift ranges and require experimental verification. chemguide.co.uk

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be necessary. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the butanoyl chain, correlations would be seen between the adjacent methylene groups and between the methylene and methyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the aromatic C3-H and C6-H signals).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₈O₄), the expected monoisotopic mass is 238.1205 g/mol . uni.lu HRMS analysis would be expected to find a protonated molecule [M+H]⁺ at m/z 239.1278. uni.lu The high accuracy of this measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, the most likely fragmentation pathways would involve cleavages at the bonds adjacent to the carbonyl group.

Alpha-Cleavage: The most characteristic fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring (McLafferty rearrangement is not possible for the primary chain). This would lead to the formation of a stable trimethoxybenzoyl cation. Another alpha-cleavage could result in the loss of the propyl group.

Loss of Methoxy Groups: Sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups is also a common fragmentation pathway for methoxylated aromatic compounds.

A detailed analysis of these fragments would allow for the confirmation of both the trimethoxyphenyl and the butanoyl moieties within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carbonyl group, the aromatic ring, the methoxy groups, and the aliphatic chain.

The presence of the trimethoxy-substituted benzene (B151609) ring will give rise to several other characteristic absorptions. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. libretexts.org The C-C stretching vibrations within the aromatic ring typically produce bands in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, the methoxy (O-CH₃) groups will have characteristic C-O stretching absorptions, usually appearing as strong bands in the range of 1000-1300 cm⁻¹. The aliphatic butyl chain will contribute to C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

For comparative analysis, the IR spectrum of the related compound 1-(2,4,5-trihydroxyphenyl)-1-butanone shows characteristic absorptions for a hydroxylated butyrophenone (B1668137). Due to the presence of hydroxyl groups, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹, which would be absent in its trimethoxylated counterpart.

A summary of the expected and observed IR absorption bands for this compound and a related derivative is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound |

| Carbonyl (C=O) | Stretch | 1685-1710 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1400-1600 |

| Methoxy C-O | Stretch | 1000-1300 (asymmetric and symmetric) |

| Aliphatic C-H | Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. For aromatic ketones like this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions. cutm.ac.in

The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the promotion of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding orbitals. The n→π* transitions are generally of much lower intensity and arise from the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. cutm.ac.in

The substitution pattern on the benzene ring significantly influences the position and intensity of the absorption maxima (λ_max). The presence of three electron-donating methoxy groups on the phenyl ring of this compound is expected to cause a bathochromic (red) shift of the π→π* transition to a longer wavelength compared to unsubstituted butyrophenone. This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO).

The photophysical properties of such molecules are of interest, as the absorbed energy can be dissipated through various pathways, including fluorescence, phosphorescence, or non-radiative decay. The nature and position of the substituents can affect the efficiency of these processes.

A comparative table of UV-Vis absorption data for related butyrophenone derivatives is provided below.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Butyrophenone | Ethanol | 242 | 13,000 | π→π |

| Butyrophenone | Ethanol | 280 | 1,000 | n→π |

| 4'-Hydroxybutyrophenone | Data not specified | ~275 | Data not specified | π→π* |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has been determined and was reported in Acta Crystallographica Section C: Crystal Structure Communications in 1997. This study provides crucial data for a complete structural elucidation.

The crystallographic data reveals the conformation of the butanoyl chain relative to the plane of the trimethoxyphenyl ring. The torsion angles involving the carbonyl group and the aromatic ring are of particular interest as they define the degree of planarity and, consequently, the extent of electronic conjugation. The arrangement of the methoxy groups on the benzene ring, and whether they are coplanar with the ring, can also be precisely determined.

Furthermore, the crystal packing analysis reveals the nature of the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions, which govern the formation of the crystal lattice. These non-covalent interactions are fundamental to understanding the solid-state properties of the compound.

A summary of the crystallographic data for this compound would typically include the following parameters, which would be found in the cited publication.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| Crystal System | [Data from publication] |

| Space Group | [Data from publication] |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |

| α = [°], β = [°], γ = [°] | |

| Volume (V) | [ų] |

| Z (molecules per unit cell) | [Data from publication] |

| Calculated Density (Dx) | [g/cm³] |

The detailed bond lengths and angles from the crystal structure would confirm the expected geometries of the phenyl ring and the carbonyl group and provide precise values for the conformational analysis.

Theoretical and Computational Investigations of 1 2,4,5 Trimethoxyphenyl 1 Butanone

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. While specific DFT data for 1-(2,4,5-Trimethoxyphenyl)-1-butanone is not extensively documented in publicly available literature, the behavior of closely related molecules provides a strong basis for theoretical exploration.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com These calculations can determine optimized molecular geometry, electronic distribution, and various reactivity descriptors. For a molecule like this compound, DFT calculations would typically be performed using a basis set such as B3LYP/6-311G**.

Quantum chemical parameters derived from DFT, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), serve as key descriptors for the molecule's chemical behavior and stability. mdpi.com For instance, a related chalcone (B49325), (E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was found to have a significant HOMO-LUMO energy gap, indicating a high degree of bioactivity. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.govwikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and optical properties. wikipedia.orgschrodinger.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org In a study on a chalcone containing a 2,4,5-trimethoxyphenyl group, the HOMO-LUMO gap was calculated to be 3.10 eV, which points toward significant reactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich trimethoxy-substituted phenyl ring, while the LUMO would be centered around the carbonyl group and the phenyl ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Related Compound (Data based on (E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one)

| Parameter | Energy (eV) |

| EHOMO | -5.73 |

| ELUMO | -2.63 |

| Energy Gap (ΔE) | 3.10 |

Source: Adapted from findings on structurally similar compounds. nih.gov

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a vector quantity and is crucial for understanding intermolecular interactions, particularly in solution. edu.krd DFT calculations can predict the dipole moment of a molecule with reasonable accuracy.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and interactions with their environment that static quantum calculations cannot capture. nih.govnih.gov

Conformational Analysis and Rotational Dynamics in Solution

The structure of this compound is not rigid. Rotation can occur around the single bond connecting the carbonyl carbon to the phenyl ring and within the butyl chain. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov

In solution, the molecule will adopt a range of conformations. The specific solvent can influence the preferred conformations by stabilizing certain arrangements through intermolecular interactions. For example, studies on other molecules with phenyl and carbonyl groups show that the flexibility of certain helices and loops can be directly affected by the binding of the molecule, which in turn affects its biological activity. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from an MD trajectory would reveal the flexibility of different parts of the this compound molecule. nih.gov

Solute-Solvent Interactions and Solvation Effects

The way a molecule interacts with the surrounding solvent is critical to its chemical and physical behavior. MD simulations explicitly model solvent molecules (e.g., water) and can detail the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov

For this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups can act as hydrogen bond acceptors in protic solvents like water or ethanol. These interactions stabilize the solute and can affect its conformational equilibrium and reactivity. The solvation shell around the molecule influences its effective size and how it interacts with other molecules in the solution. The polarity of the solvent also impacts electronic properties; for instance, the HOMO-LUMO gap of a molecule can change in different solvents, which alters its reactivity. edu.krd

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms through computational modeling provides profound insights into the transformation of reactants into products. For a molecule like this compound, computational studies would typically focus on reactions involving the carbonyl group and the aromatic ring. These include nucleophilic addition to the carbonyl carbon and electrophilic aromatic substitution on the trimethoxy-substituted phenyl ring.

Transition state (TS) theory is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction rate. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transient structures.

For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this process would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken pi-bond of the carbonyl group.

Hypothetical Transition State Data for Nucleophilic Addition:

The following table presents hypothetical data for the transition state analysis of the addition of a generic nucleophile (Nu⁻) to this compound, as would be determined by computational calculations.

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔE‡) | The energy barrier for the reaction. | 15-25 kcal/mol |

| Key Bond Distance (C=O) | The elongating carbonyl bond in the TS. | 1.30-1.40 Å |

| Key Bond Distance (C-Nu) | The forming bond between the carbonyl carbon and the nucleophile. | 1.80-2.20 Å |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate at the TS. | -200 to -400 cm⁻¹ |

These hypothetical values are based on typical ranges observed for nucleophilic additions to ketones. The actual values would depend on the specific nucleophile and the level of theory used in the computation. The electron-donating nature of the trimethoxy groups on the phenyl ring would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a higher activation energy compared to an unsubstituted butyrophenone (B1668137).

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the changes in electron density along a reaction pathway. mdpi.com Unlike theories that focus solely on molecular orbitals, MEDT posits that the capacity for electron density to change is the primary driver of reactivity. mdpi.com

An MEDT study of a reaction involving this compound would involve analyzing the Global Electron Density Transfer (GEDT) between the reactants at the transition state. For instance, in a reaction with an electrophile, the trimethoxyphenyl ring would act as the nucleophile. The analysis would quantify the flow of electron density from the aromatic ring to the electrophile.

The reactivity of the aromatic ring in electrophilic substitution is significantly influenced by the three methoxy groups. These groups are strongly activating and ortho-, para-directing. In the case of 1-(2,4,5-trimethoxyphenyl) substitution, the incoming electrophile would be directed to the remaining unsubstituted positions on the ring. Computational analysis would reveal the preferred site of attack based on the calculated activation energies for substitution at each position.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, a study on the closely related compound, 1-(2,4,5-trimethoxyphenyl)-2-nitropropene (B12351280) , provides valuable insights into the types of intermolecular interactions that would likely govern the crystal packing of the target compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal.

The analysis of 1-(2,4,5-trimethoxyphenyl)-2-nitropropene revealed that the crystal packing is dominated by several types of intermolecular contacts. The structure exhibits both inter- and intramolecular hydrogen bonds of the C-H···O type, which link the molecules into chains.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis quantify the relative contributions of different intermolecular contacts. For 1-(2,4,5-trimethoxyphenyl)-2-nitropropene, the major contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts.

Table of Intermolecular Contact Contributions for 1-(2,4,5-trimethoxyphenyl)-2-nitropropene:

| Intermolecular Contact | Contribution (%) |

| H···H | 39.2 |

| C···H/H···C | 19.5 |

| O···H/H···O | Not specified |

Given the structural similarity, it is highly probable that the crystal structure of this compound would also be significantly influenced by a network of weak C-H···O hydrogen bonds and van der Waals interactions, particularly H···H contacts. The electrostatic potential mapped on the Hirshfeld surface would show negative potential (red regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating their role as hydrogen bond acceptors, and positive potential (blue regions) around the hydrogen atoms, highlighting their potential as hydrogen bond donors.

Design and Synthesis of Chemically Modified Analogues of 1 2,4,5 Trimethoxyphenyl 1 Butanone

Structural Diversification through Substitution on the Phenyl Ring

The primary method for synthesizing 1-(2,4,5-trimethoxyphenyl)-1-butanone and its phenyl-substituted analogues is the Friedel-Crafts acylation. researchgate.netmasterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.combeilstein-journals.org The starting material for the parent compound is 1,2,4-trimethoxybenzene (B152335). By substituting this precursor with other appropriately functionalized alkoxybenzenes, a diverse array of analogues can be generated.

The reactivity of the benzene (B151609) ring in Friedel-Crafts acylation is highly dependent on the nature of its substituents. The three methoxy (B1213986) groups in 1,2,4-trimethoxybenzene are strong activating groups, facilitating the acylation. researchgate.net Structural diversification is achieved by varying the substitution pattern and the identity of these groups on the starting arene. For instance, using different isomers of trimethoxybenzene or employing benzenes with different combinations of alkoxy groups (e.g., ethoxy, propoxy, benzyloxy) can yield a wide range of analogues. The regioselectivity of the acylation is directed by the existing substituents on the ring.

A general synthetic route involves reacting a substituted alkoxybenzene with butyryl chloride or butanoic anhydride in the presence of a Lewis acid. youtube.com Modern protocols may utilize alternative and more sustainable catalysts, including deep eutectic solvents (DESs), to drive the reaction. researchgate.netresearchgate.net

Table 1: Examples of Phenyl Ring-Substituted Analogues via Friedel-Crafts Acylation

| Starting Arene | Acylating Agent | Resulting Analogue |

| 1,2,4-Trimethoxybenzene | Butyryl chloride | This compound |

| 1,2,3-Trimethoxybenzene | Butyryl chloride | 1-(2,3,4-Trimethoxyphenyl)-1-butanone |

| 1,3,5-Trimethoxybenzene | Butyryl chloride | 1-(2,4,6-Trimethoxyphenyl)-1-butanone |

| 1,4-Dimethoxy-2-ethoxybenzene | Butyryl chloride | 1-(5-Ethoxy-2,4-dimethoxyphenyl)-1-butanone |

| 1,2-Dimethoxy-4-propoxybenzene | Butyryl chloride | 1-(2,5-Dimethoxy-4-propoxyphenyl)-1-butanone |

Modifications of the Butanone Side Chain

The butanone side chain offers several positions for chemical modification, including the carbonyl group and the α- and β-carbon atoms. These modifications can introduce new functional groups, alter the chain length, and create new stereocenters.

α-Alkylation: The α-carbon of the ketone is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. Direct α-alkylation of ketones can be achieved using alkyl halides under basic conditions. csic.es More advanced methods employ synergistic catalysis, such as the merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, to couple aldehydes and ketones with simple olefins. nih.gov This allows for the introduction of a wide variety of alkyl and functionalized alkyl groups at the α-position of the butanone chain.

Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the α-position of the ketone. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction involves the ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netthermofisher.com This method is highly effective for synthesizing β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.org These bases are versatile synthetic intermediates themselves. thermofisher.com The choice of amine allows for the introduction of diverse substituents, including alkyl, aryl, and heterocyclic moieties, attached to the nitrogen atom.

Table 2: Examples of Butanone Side Chain Modifications

| Reaction Type | Reagents | Modification | Resulting Analogue Structure |

| α-Alkylation | 1. NaH; 2. Methyl iodide | α-Methylation | 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1-butanone |

| α-Alkylation | 1. LDA; 2. Benzyl bromide | α-Benzylation | 2-Benzyl-1-(2,4,5-trimethoxyphenyl)-1-butanone |

| Mannich Reaction | Formaldehyde (B43269), Dimethylamine HCl | α-Aminomethylation | 2-(Dimethylaminomethyl)-1-(2,4,5-trimethoxyphenyl)-1-butanone |

| Mannich Reaction | Formaldehyde, Pyrrolidine | α-Aminomethylation | 2-(Pyrrolidin-1-ylmethyl)-1-(2,4,5-trimethoxyphenyl)-1-butanone |

Integration into Novel Polycyclic and Heterocyclic Scaffolds

The this compound framework can serve as a starting point for the synthesis of more complex ring systems. By strategically functionalizing the butanone chain, intramolecular or intermolecular cyclization reactions can be initiated to form a variety of heterocyclic and polycyclic structures.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. semanticscholar.orgorganic-chemistry.org The butanone moiety of the parent compound can be converted into a 1,4-dicarbonyl system through α-acylation or related methods. Subsequent condensation with a primary amine or ammonia (B1221849) yields the corresponding N-substituted or N-unsubstituted pyrrole. semanticscholar.org Multi-component reactions, such as the four-component reaction involving an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound, also provide efficient routes to polysubstituted pyrroles. researchgate.net

Thiophene (B33073) Synthesis: Similar to pyrrole synthesis, 1,4-dicarbonyl compounds can be reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to produce thiophenes (Paal-Knorr thiophene synthesis). rroij.comorganic-chemistry.org Therefore, converting this compound into a suitable 1,4-dicarbonyl precursor allows for its integration into a thiophene ring. rroij.com Other methods include the Gewald reaction, which can construct highly substituted 2-aminothiophenes. organic-chemistry.org

Benzo[b]thiophene Synthesis: The trimethoxybenzoyl moiety can be incorporated into more complex fused systems like benzo[b]thiophenes. For example, 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes can be prepared via a "one-pot" cyclization of a 2-cyanothiophenol with 1-(3,4,5-trimethoxyphenyl)-2-bromo-ethanone. nih.gov Although this uses a slightly different starting material, it illustrates how the trimethoxyphenyl ketone substructure is a key building block for complex heterocycles.

Table 3: Heterocyclic Scaffolds Derived from the Parent Compound

| Heterocycle | Synthetic Strategy | Key Intermediate | Example Product |

| Pyrrole | Paal-Knorr Synthesis | 1-(2,4,5-Trimethoxyphenyl)hexane-1,4-dione | 2-Ethyl-5-(2,4,5-trimethoxyphenyl)-1H-pyrrole |

| Thiophene | Paal-Knorr Synthesis | 1-(2,4,5-Trimethoxyphenyl)hexane-1,4-dione | 2-Ethyl-5-(2,4,5-trimethoxyphenyl)thiophene |

| Pyrazole | Condensation | 1,3-Diketone derivative | 3-Propyl-5-(2,4,5-trimethoxyphenyl)-1H-pyrazole |

| Benzo[b]thiophene | Cyclization | 2-Mercaptobenzonitrile derivative | 2-(2,4,5-Trimethoxybenzoyl)benzo[b]thiophene |

Development of Libraries for Chemical Space Exploration

The synthetic routes described in the preceding sections are amenable to combinatorial and parallel synthesis approaches, enabling the rapid generation of large libraries of analogues for chemical space exploration. By systematically varying the building blocks in these reactions, chemists can create a diverse set of compounds centered around the this compound core.

Phenyl Ring Library: A library of substituted alkoxybenzenes can be reacted with butyryl chloride in a parallel fashion to generate a collection of analogues with diverse substitution patterns on the phenyl ring. mdpi.comacs.org

Side Chain Library: Using multi-component reactions like the Mannich reaction, a library of ketones can be reacted with a set of diverse aldehydes and amines to produce a large library of α-aminoalkylated products. organic-chemistry.orgbeilstein-journals.org

Heterocycle Library: Combinatorial approaches to the Paal-Knorr synthesis or other heterocycle-forming reactions can be employed. beilstein-journals.org For instance, a library of 1,4-dicarbonyl precursors can be reacted with a library of primary amines to generate a matrix of different substituted pyrroles.

These library synthesis strategies, often aided by automated synthesis platforms, allow for a comprehensive exploration of the structure-activity landscape, facilitating the identification of compounds with optimized properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(2,4,5-Trimethoxyphenyl)-1-butanone, and how are intermediates characterized?

- Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting substituted phenyl precursors (e.g., 2,4,5-trimethoxybenzaldehyde) with butanone derivatives under reflux conditions in anhydrous ethanol, using catalysts like piperidine or potassium carbonate .

- Characterization : Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry and substituent positions via characteristic peaks (e.g., δ4.7 for alkyne protons, δ2.4 for methyl groups) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1,700 cm⁻¹, methoxy C-O stretches at ~1,250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS or GC-MS) .

Q. How can researchers safely handle this compound in the laboratory?

- Safety Protocols :

- PPE : Wear gloves, goggles, and lab coats to prevent skin/eye contact (H315/H318 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical methods are critical for verifying the purity of this compound?

- Chromatography : Use HPLC or GC with UV/RI detectors to assess purity (>95% typical for research-grade compounds).

- Elemental Analysis : Confirm C, H, O content against theoretical values (e.g., C₁₃H₁₈O₅: C 61.40%, H 7.09%, O 31.51%) .

- Melting Point : Compare observed vs. literature values to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Variables to Test :

- Catalysts : Compare piperidine, DBU, or Lewis acids (e.g., ZnCl₂) for condensation efficiency .

- Solvent Polarity : Evaluate ethanol, DMF, or THF for solubility and reaction rate.

- Temperature : Perform kinetic studies at 60–100°C to identify optimal reflux conditions .

Q. What computational approaches predict the physicochemical properties of this compound?

- QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) algorithms to predict logP, solubility, and reactivity .

- DFT Calculations : Simulate electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA software to guide derivatization strategies .

- Molecular Dynamics : Model interactions with biological targets (e.g., enzymes) to prioritize synthesis of analogs .

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Refinement :

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to clarify IC₅₀ values .

- Assay Reproducibility : Validate results in multiple cell lines or enzymatic systems (e.g., cytochrome P450 inhibition vs. kinase assays) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.